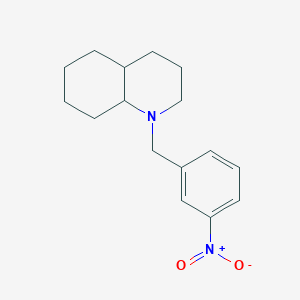

1-(3-nitrobenzyl)decahydroquinoline

Description

1-(3-Nitrobenzyl)decahydroquinoline is a nitro-substituted derivative of decahydroquinoline, a bicyclic heterocyclic compound consisting of a fused benzene and piperidine ring system. The decahydroquinoline scaffold is structurally rigid, conferring unique stereochemical and electronic properties.

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17/h3,5,8,11,14,16H,1-2,4,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZGVAHKUUQAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiarrhythmic Activity Relative to Class I Drugs

Decahydroquinoline derivatives with antiarrhythmic activity (D12–D15) exhibit a profile comparable to class I antiarrhythmics like quinidine and procainamide. Key findings include:

- Aconitine-induced arrhythmias : D12–D15 showed higher efficacy in this model compared to calcium chloride-induced arrhythmias, suggesting voltage-gated sodium channel blockade—a hallmark of class I drugs .

- Adrenaline-induced arrhythmias : Inactivity in this model distinguishes them from β-blockers (class II) or calcium channel blockers (class IV).

Table 1: Antiarrhythmic Efficacy of Decahydroquinoline Derivatives

| Compound | Aconitine Model | CaCl₂ Model | Adrenaline Model | NO-Releasing Activity |

|---|---|---|---|---|

| D12 | +++ | ++ | - | - |

| D13 | +++ | ++ | - | - |

| D14 | +++ | ++ | - | Yes |

| D15 | +++ | ++ | - | Yes |

| Quinidine | +++ | + | - | - |

| Procainamide | +++ | + | - | - |

(+++ = high activity; ++ = moderate; + = low; - = inactive)

Substituent Effects on Pharmacological Profile

The 3-nitrobenzyl group in 1-(3-nitrobenzyl)decahydroquinoline differentiates it from analogs with other substituents:

- Electron-withdrawing vs. In contrast, 3-chlorobenzyl (e.g., 2-(3-chlorobenzyl)quinoline 1-oxide, 3h ) or methoxyphenyl substituents (e.g., 3o ) may alter solubility and target affinity.

- NO-releasing activity: D14 and D15 (likely nitro- or nitrosyl-containing derivatives) induce NO-dependent coronary vasodilation, a therapeutic advantage absent in non-nitro-substituted analogs like D12 or D13 .

Structural Analogues in Heterocyclic Chemistry

- Tetrahydroquinoxalines: 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride () shares a partially saturated bicyclic core but lacks the full decahydroquinoline rigidity, leading to distinct conformational and pharmacological behaviors.

- Quinoline-N-oxides: Compounds like 2-amino-3-(2-methoxyphenyl)quinoline 1-oxide (3o ) exhibit oxidized nitrogen centers, altering electronic properties and biological targets compared to decahydroquinolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.